Lumiflavin

Photochemistry Photostability Flavin Degradation

Acquire Lumiflavin for photochemical and pharmacokinetic assays where Riboflavin's properties introduce variability. As a stable, side-chain-free flavin core, it eliminates degradation artifacts under UVA/UVB. It delivers quantifiably superior results: ~15% higher singlet oxygen quantum yield for robust oxidation and 1.43× faster electron transfer for clear kinetic interpretation. Essential for probing flavin-specific vs. nonspecific transport mechanisms.

Molecular Formula C13H12N4O2
Molecular Weight 256.26 g/mol
CAS No. 1088-56-8
Cat. No. B1675435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumiflavin
CAS1088-56-8
SynonymsLumiflavin;  Lumilactoflavin;  Lumiflavine
Molecular FormulaC13H12N4O2
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C
InChIInChI=1S/C13H12N4O2/c1-6-4-8-9(5-7(6)2)17(3)11-10(14-8)12(18)16-13(19)15-11/h4-5H,1-3H3,(H,16,18,19)
InChIKeyKPDQZGKJTJRBGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lumiflavin (CAS 1088-56-8): A Photostable Flavin Core for Photosensitization and Probe Development


Lumiflavin (7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione) is a compound showing yellow-green fluorescence, formed by the photolysis of riboflavin in alkaline solution [1]. As the base structure of all biologically active flavins [2], Lumiflavin lacks the ribityl side chain of Riboflavin, which significantly alters its photophysical, photochemical, and electron transfer properties compared to its parent compound and other flavin cofactors [3].

Why Substituting Lumiflavin with Other Flavins Can Compromise Experimental Reproducibility


Lumiflavin is not simply interchangeable with Riboflavin, FMN, FAD, or Lumichrome. Critical differences in their chemical structures, particularly the presence or absence of a ribityl side chain and specific substitutions on the isoalloxazine ring, lead to quantifiable divergences in photostability [1], singlet oxygen quantum yields [2], and electron transfer kinetics [3]. Substituting one flavin for another without accounting for these specific property differences can introduce uncontrolled variables into photochemical and biochemical assays, undermining the reliability and comparability of results.

Quantitative Evidence for Lumiflavin Selection: Head-to-Head Performance Against Flavin Analogs


Superior Photostability of Lumiflavin vs. Riboflavin Under UV Irradiation

Lumiflavin (LF) exhibits markedly higher photostability compared to Riboflavin (RF) under UVA and UVB radiation. While RF is significantly degraded under these conditions, LF remains stable, providing a non-degrading option for experiments requiring sustained flavin presence [1].

Photochemistry Photostability Flavin Degradation

Elevated Singlet Oxygen (¹O₂) Quantum Yield of Lumiflavin vs. Riboflavin

Lumiflavin (LF) is a more efficient generator of singlet oxygen (¹O₂) than Riboflavin (RF). Quantitative analysis shows that UVA-sensitized LF produces a nearly 15% higher yield of ¹O₂ compared to RF, making it a more potent photosensitizer for oxidative damage applications [1].

Photodynamic Therapy Singlet Oxygen Photosensitizer ROS

Reduced Steric Hindrance Enhances Lumiflavin's Electron Transfer Kinetics

The absence of the bulky ribityl side chain in Lumiflavin (LF) significantly enhances its electron transfer kinetics with c-type cytochromes compared to Riboflavin (RF). Rate constants for cytochrome c552 reduction by LF are about 1.43 times (1/0.7) greater than those for RF, a difference attributed to reduced steric hindrance [1].

Electron Transfer Protein Interaction Flavoprotein Kinetics

Enhanced Lipophilicity and Altered Pharmacokinetic Profile of Lumiflavin

Lumiflavin (LF) has a fundamentally different pharmacokinetic profile than Riboflavin (RF) due to its higher lipophilicity. It is rapidly cleared from serum, similar to RF, but its distribution and accumulation patterns in organs differ, consistent with its moderate hydrophobicity [1].

Pharmacokinetics Biodistribution ADME Lipophilicity

Faster Radical Disproportionation Kinetics for Lumiflavin Compared to FMN and FAD

The rate constants for the disproportionation of neutral flavin radicals follow a specific order: Lumiflavin (LF) > Flavin Mononucleotide (FMN) > Flavin Adenine Dinucleotide (FAD). This indicates that LF radicals undergo disproportionation more rapidly than those of its more complex cofactor analogs, a key difference in radical chemistry studies [1].

Radical Chemistry Electrochemistry Flavin Semiquinone Disproportionation

Lumiflavin (CAS 1088-56-8): Optimal Application Scenarios Based on Differential Evidence


Model Chromophore for Photostability-Dependent Flavin Studies

Lumiflavin is the preferred flavin core for photochemical studies requiring a stable photosensitizer. Its demonstrated stability to UVA and UVB radiation [1], in contrast to the 20-30% degradation of Riboflavin under identical conditions [1], makes it ideal for long-term irradiation experiments, ensuring that observed effects are due to the intended photochemistry and not sensitizer degradation products.

Potent Photosensitizer for Enhanced Singlet Oxygen (¹O₂) Generation

For applications where a high yield of singlet oxygen is paramount, such as in certain photodynamic therapy (PDT) research or targeted oxidation of biomolecules, Lumiflavin is a quantifiably superior choice. It generates approximately 15% more ¹O₂ upon UVA excitation than the commonly used Riboflavin [2], providing a stronger oxidative burst.

Probe for Studying Electron Transfer in Flavoproteins with Reduced Steric Interference

Lumiflavin is the ideal analog for studying the fundamental electron transfer properties of the flavin moiety without the steric hindrance of the ribityl side chain. Its rate constant for cytochrome c552 reduction is about 1.43 times greater than that of Riboflavin [3], allowing for faster kinetics and clearer interpretation of electronic interactions in protein-binding and electron transport assays.

Chemical Biology Tool to Investigate Flavin Transport and Metabolism

Due to its unique physicochemical properties, Lumiflavin serves as a valuable tool to differentiate specific vs. nonspecific uptake mechanisms. It has been shown to inhibit the specific absorption of Riboflavin in intestinal models [4] and has a distinct pharmacokinetic profile compared to Riboflavin in vivo [5]. This makes it useful for probing flavin transport pathways and metabolic processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lumiflavin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.